Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds characterized by a benzene ring fused to an imidazole ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties [, , , , , ].
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide is a chemical compound that features a benzimidazole moiety, which is known for its diverse biological activities. This compound is classified under the category of benzamides and has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical pathways, often involving the reaction of benzimidazole derivatives with brominated benzoyl compounds. The detailed synthesis methods and their respective efficiencies are critical to understanding how this compound can be produced for research or therapeutic purposes.
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide falls under the classification of:
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide typically involves a multi-step process:
The reaction conditions, such as temperature, solvent choice, and reaction time, play significant roles in determining the yield and purity of the final product. Common solvents include dimethylformamide or dichloromethane, and catalysts may be employed to enhance reaction rates.
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide can participate in various chemical reactions:
The stability of this compound under different pH conditions and temperatures is crucial for its storage and application in biological systems.
The mechanism of action for N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide involves its interaction with specific biological targets, which may include enzymes or receptors involved in disease pathways:
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines and may have potential as antiviral agents.
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide has several potential applications in scientific research:
The benzimidazole nucleus (1H-benzimidazole) is a privileged heterocyclic scaffold in drug discovery, characterized by the fusion of a benzene ring with an imidazole ring. This structure confers remarkable versatility in molecular interactions, enabling binding to diverse biological targets through hydrogen bonding (via the imidazole N-H and N atoms), π-π stacking (via the aromatic system), and hydrophobic interactions. Benzimidazole derivatives are integral to numerous therapeutic agents, spanning antifungals, antivirals, anthelmintics, and anticancer drugs. The core's stability under physiological conditions and its ability to mimic purine bases contribute significantly to its broad bioactivity profile. Structural modifications at the N1, C2, or fused benzene positions allow fine-tuning of electronic properties, solubility, and target affinity, making benzimidazole an indispensable pharmacophore in rational drug design .
The introduction of bromine atoms into organic molecules, particularly onto aromatic rings, serves multiple strategic purposes in medicinal chemistry and chemical biology. Bromine's substantial atomic radius and polarizability enhance van der Waals interactions with hydrophobic binding pockets, often improving binding affinity and selectivity. Its electron-withdrawing nature modulates the electron density of aromatic systems, influencing π-stacking efficiency and the molecule's overall electronic distribution. Critically, bromine serves as a versatile synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid structural diversification and the synthesis of complex libraries from a common brominated precursor. The meta-position of bromine on the benzamide ring in the subject compound offers distinct steric and electronic effects compared to ortho or para isomers, potentially influencing conformational preferences and intermolecular interactions [1] [2] [4].
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide (Molecular Formula: C₁₆H₁₄BrN₃O; Molecular Weight: 344.21 g/mol) integrates the benzimidazole pharmacophore with a brominated benzamide moiety via a flexible ethylenecarbonyl linker (-CH₂-CH₂-NHC(O)-). This molecular architecture creates a multifunctional scaffold with distinct regions:
Table 1: Core Molecular Descriptors of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide
Property | Value | Source/Reference |
---|---|---|
Systematic Name | N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide | [1] [2] |
Synonyms | 3-Bromo-N-(2-(1H-benzimidazol-2-yl)ethyl)benzamide | [1] |
CAS Registry Number | Not explicitly listed (Related CID: 719793) | [2] |
Molecular Formula | C₁₆H₁₄BrN₃O | [2] [4] |
Average Molecular Mass | 344.21 g/mol | [4] |
Monoisotopic Mass | 343.032024 Da | [4] |
SMILES Notation | Not provided for meta; Para isomer: C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Br | [6] (Illustrative) |
Key Fragments | Benzimidazole ethylamine, 3-Bromobenzoic acid | Structure Implied |
Table 2: Comparison of Brominated Benzimidazole Ethylbenzamide Isomers
Property | N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-bromobenzamide | N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide | N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide |
---|---|---|---|
Molecular Formula | C₁₆H₁₄BrN₃O | C₁₆H₁₄BrN₃O | C₁₆H₁₄BrN₃O |
Average Mass | 344.212 g/mol | 344.212 g/mol (Calculated) | 344.212 g/mol |
Monoisotopic Mass | 343.032024 Da | 343.032024 Da (Calculated) | 343.032024 Da (CID 17414948, 732400) |
Bromine Position | ortho (adjacent to amide carbonyl) | meta (one carbon removed from carbonyl) | para (opposite to carbonyl) |
Structural Implications | Potential steric hindrance near amide; Altered dipole | Balanced electronic effects; Common coupling site | Symmetrical; Stronger dipole moment |
PubChem CID (Example) | 629028 [4] | 719793 [2] | 17414948 / 732400 [5] [6] |
The meta-bromo substitution in N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide distinguishes it from its ortho and para isomers. This positioning avoids the severe steric constraints seen in the ortho isomer and lacks the symmetry and potentially stronger dipole of the para isomer. The meta configuration often provides a favorable balance for interactions in biological systems and is frequently employed as a point for further derivatization via metal-catalyzed cross-couplings, making this isomer a particularly versatile synthetic intermediate or scaffold for probing structure-activity relationships [1] [2] [4]. The ethyl linker provides sufficient flexibility for the benzimidazole and bromobenzamide rings to adopt conformations conducive to binding disparate targets, while the amide group offers a key hydrogen-bonding motif critical for molecular recognition events. Its status as a "rare and unique chemical" supplied for early-stage research underscores its potential as a building block or probe [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: